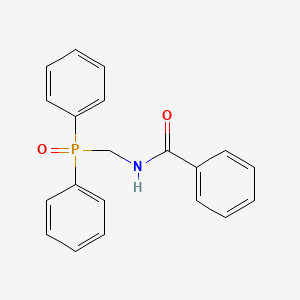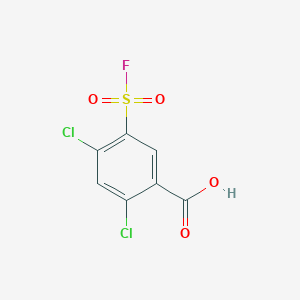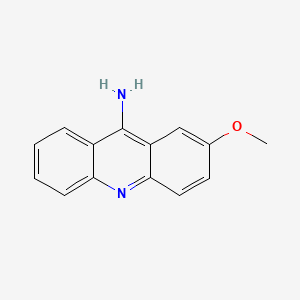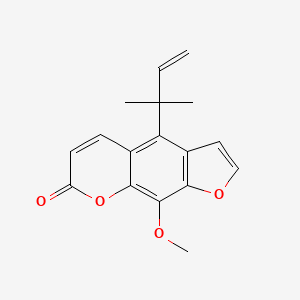
N-((Diphenylphosphoryl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Diphenylphosphoryl)methyl)benzamide: is an organic compound with the molecular formula C20H18NO2P It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a diphenylphosphinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((Diphenylphosphoryl)methyl)benzamide typically involves the reaction of benzamide with diphenylphosphinylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-((Diphenylphosphoryl)methyl)benzamide can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the diphenylphosphinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-((Diphenylphosphoryl)methyl)benzamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Wirkmechanismus
The mechanism by which N-((Diphenylphosphoryl)methyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The diphenylphosphinyl group can form strong bonds with metal ions, facilitating the formation of stable complexes. These complexes can then participate in catalytic cycles, enhancing the efficiency of various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Benzamide: The parent compound, which lacks the diphenylphosphinylmethyl group.
Diphenylphosphine oxide: A related compound where the phosphinyl group is not attached to a benzamide moiety.
N-Phenylbenzamide: Another derivative of benzamide with a different substituent on the nitrogen atom.
Uniqueness: N-((Diphenylphosphoryl)methyl)benzamide is unique due to the presence of both the benzamide and diphenylphosphinyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds .
Eigenschaften
CAS-Nummer |
35003-98-6 |
|---|---|
Molekularformel |
C20H18NO2P |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
N-(diphenylphosphorylmethyl)benzamide |
InChI |
InChI=1S/C20H18NO2P/c22-20(17-10-4-1-5-11-17)21-16-24(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |
InChI-Schlüssel |
ZDGYWYBNLINILW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)

![3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B1655269.png)


![4-Methyl-N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]benzamide](/img/structure/B1655272.png)
![2,4-Bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655278.png)
![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)

![n-[2-(4-Methoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1655282.png)


